molecular formula C19H34O9Si B12838927 Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldimethylsilyl-A-D-galactopyranoside

Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldimethylsilyl-A-D-galactopyranoside

Cat. No.: B12838927
M. Wt: 434.6 g/mol
InChI Key: DZCGETIINZOISC-ICUGJSFKSA-N
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Description

Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldimethylsilyl-A-D-galactopyranoside is a complex organic compound often used in synthetic chemistry. It is a derivative of galactopyranoside, modified with acetyl and tert-butyldimethylsilyl groups to enhance its stability and reactivity in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldimethylsilyl-A-D-galactopyranoside typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of galactopyranoside are protected using acetyl groups through acetylation reactions.

    Silylation: The 6-OH group is selectively protected using tert-butyldimethylsilyl chloride in the presence of a base like imidazole.

    Methylation: The anomeric hydroxyl group is methylated using methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often using automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldimethylsilyl-A-D-galactopyranoside undergoes various chemical reactions, including:

    Hydrolysis: Removal of acetyl and silyl protecting groups under acidic or basic conditions.

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate).

    Substitution: Nucleophilic substitution reactions at the anomeric carbon.

Common Reagents and Conditions

    Hydrolysis: Acetic acid or hydrochloric acid for acidic hydrolysis; sodium hydroxide for basic hydrolysis.

    Oxidation: PCC in dichloromethane.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

    Hydrolysis: Free galactopyranoside.

    Oxidation: Galactopyranoside with carbonyl groups.

    Substitution: Substituted galactopyranoside derivatives.

Scientific Research Applications

Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldimethylsilyl-A-D-galactopyranoside is used in various scientific research fields:

    Chemistry: As a building block in the synthesis of complex carbohydrates and glycosides.

    Biology: In the study of carbohydrate-protein interactions.

    Medicine: As a precursor in the synthesis of glycosylated drugs.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects primarily through its reactive functional groups. The acetyl and silyl groups protect the hydroxyl groups during synthetic transformations, allowing selective reactions at other sites. Upon deprotection, the free hydroxyl groups can participate in further chemical reactions, facilitating the synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,3,4-tri-O-acetyl-6-O-tert-butyldimethylsilyl-A-D-galactopyranoside is unique due to its specific combination of protecting groups, which provide stability and reactivity tailored for specific synthetic applications. The tert-butyldimethylsilyl group offers steric protection, while the acetyl groups provide a balance between stability and reactivity.

Properties

Molecular Formula

C19H34O9Si

Molecular Weight

434.6 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-4,5-diacetyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-methoxyoxan-3-yl] acetate

InChI

InChI=1S/C19H34O9Si/c1-11(20)25-15-14(10-24-29(8,9)19(4,5)6)28-18(23-7)17(27-13(3)22)16(15)26-12(2)21/h14-18H,10H2,1-9H3/t14-,15+,16+,17-,18+/m1/s1

InChI Key

DZCGETIINZOISC-ICUGJSFKSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC)CO[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CO[Si](C)(C)C(C)(C)C

Origin of Product

United States

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